Anthracene derivatives, such as 10-Chloroanthracene-9-carbonitrile, have garnered significant attention in the field of organic chemistry due to their unique chemical properties and potential applications. These compounds are known for their role in photochemical reactions, where they can act as sensitizers or undergo transformations under light exposure. The studies on various anthracene derivatives, including dichloroanthracene and dicyanoanthracene, provide insights into the mechanisms and applications of these compounds in different fields, ranging from organic synthesis to potential medical applications.
Anthracene derivatives have been explored for their potential applications in various fields. In organic synthesis, the photochemical reactions of anthracene derivatives can be harnessed to achieve specific transformations, such as the photodechlorination of dichloroanthracene to chloroanthracene in the presence of dimethylhexadiene3. This reaction's mechanism involves the formation of exciplexes and radical anions as intermediates. In the medical field, certain anthracene derivatives have been studied for their ability to inhibit human telomerase and lipid peroxidation, suggesting potential applications as anticancer agents6. The photochemical reactions of anthracenedicarbonitrile in the presence of bases have also been investigated, leading to products that could have implications in medicinal chemistry7.
10-Chloroanthracene-9-carbonitrile is an organic compound with the molecular formula . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon characterized by a chlorine atom and a nitrile group attached to the anthracene core. This compound is significant in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
The compound can be synthesized through various methods, primarily involving chlorination and nitrilation processes of anthracene. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
10-Chloroanthracene-9-carbonitrile falls under the category of halogenated aromatic compounds. It is classified as an organic compound due to its carbon-based structure, and it is further categorized as a nitrile due to the presence of the cyano group.
The synthesis of 10-Chloroanthracene-9-carbonitrile typically involves two key steps: the chlorination of anthracene followed by the introduction of a nitrile group.
The molecular structure of 10-Chloroanthracene-9-carbonitrile consists of a three-ring anthracene backbone with a chlorine substituent at position 10 and a nitrile group at position 9.
This representation highlights the connectivity of the rings and functional groups.
10-Chloroanthracene-9-carbonitrile can undergo several types of chemical reactions:
The mechanism of action for 10-Chloroanthracene-9-carbonitrile involves its interaction with biological targets through its functional groups. The nitrile group can participate in hydrogen bonding, while the chlorine atom influences reactivity and binding affinity. These interactions can modulate various molecular pathways, potentially leading to biological effects such as cytotoxicity or inhibition of enzymatic activity.
Detailed analyses using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry provide insights into the purity and structural integrity of synthesized samples.
10-Chloroanthracene-9-carbonitrile has diverse applications across several scientific fields:
The compound is systematically named 10-Chloroanthracene-9-carbonitrile under IUPAC conventions, reflecting the anthracene core substituted at positions 9 and 10. Its molecular formula is C₁₅H₈ClN, with a molecular weight of 237.69 g/mol [1] [5] [6]. The anthracene skeleton is a tricyclic aromatic system, where chlorine is attached to carbon 10 and a cyano group (−C≡N) to carbon 9. Canonical SMILES notation (N#CC1=C2C=CC=CC2=C(Cl)C3=CC=CC=C13) and InChIKey (HQDVTSKVEUHDSQ-UHFFFAOYSA-N) provide unambiguous representations for databases and cheminformatics [5] [6].
Table 1: Molecular Identity of 10-Chloroanthracene-9-carbonitrile
| Property | Value |
|---|---|
| IUPAC Name | 10-Chloroanthracene-9-carbonitrile |
| Molecular Formula | C₁₅H₈ClN |
| Molecular Weight | 237.69 g/mol |
| CAS Registry Number | 1213-82-7 |
| Canonical SMILES | N#CC1=C2C=CC=CC2=C(Cl)C3=CC=CC=C13 |
| InChIKey | HQDVTSKVEUHDSQ-UHFFFAOYSA-N |
Positional isomerism in anthracene derivatives arises from the distinct labeling of the central (meso) versus peripheral ring carbons. The 9,10-positions (meso sites) are chemically equivalent due to anthracene’s symmetry plane, but substitution at these positions breaks symmetry. Consequently:
Experimental spectroscopic data for this compound is limited, but predictions can be inferred from analogous anthracene derivatives:
Table 2: Predicted Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹³C NMR | 11 signals; C≡N: δ 115–120 ppm; C-Cl: δ 130–140 ppm |
| IR | ν(C≡N): 2220 cm⁻¹; ν(C−Cl): 740 cm⁻¹ |
| Mass Spectrometry | M⁺ at m/z 237/239 (Cl isotopes); [M-Cl]⁺ at m/z 202 |
No experimental X-ray crystallographic data for 10-Chloroanthracene-9-carbonitrile is reported in the literature. However, its structure can be extrapolated from related compounds:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5